4-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a useful research compound. Its molecular formula is C18H25BrClNO7 and its molecular weight is 482.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate is 481.05029 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
The synthesis and complexation behaviors of morpholine derivatives, including reactions and structural analysis, have been extensively studied. For instance, the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2) demonstrates the interest in morpholine derivatives for their complexation with metals like palladium(II) and mercury(II), which could be relevant for catalysis or material science applications (Singh et al., 2000).
Pharmacology and Biochemistry
The modification of phenolic structures, including bromination and other halogenation techniques, is a common strategy to enhance the biological activity of compounds. For example, the synthesis and evaluation of bromophenol derivatives with a cyclopropyl moiety have shown that these compounds are effective inhibitors of certain enzymes, indicating their potential as therapeutic agents (Boztaş et al., 2019).
Material Science and Polymer Chemistry
The incorporation of specific functional groups, like oxalate or halogenated phenols, into polymers and other materials can significantly affect their properties. Studies on polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units illustrate the synthesis and characterization of materials with specific optical and electrochemical properties, suggesting the potential for "4-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate" in materials science (Tapia et al., 2010).
Environmental Science
The study of the sorption of phenoxy herbicides to soil and other substrates has environmental implications, particularly in understanding pollutant behavior and designing remediation strategies. Research on the sorption of 2,4-D and other phenoxy herbicides highlights the interaction of these compounds with various soil components, offering insight into the environmental fate of structurally related compounds (Werner et al., 2012).
Properties
IUPAC Name |
4-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO3.C2H2O4/c1-12-10-19(11-13(2)22-12)5-6-20-7-8-21-16-4-3-14(18)9-15(16)17;3-1(4)2(5)6/h3-4,9,12-13H,5-8,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMYBULTDYUACO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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